3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-3-22-15-6-5-11(8-16(15)23-4-2)17(21)18-13-7-12(10-19)14(20)9-13/h5-6,8,12-14,19-20H,3-4,7,9-10H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWWLEQSSAIKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(C(C2)O)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylation of Protocatechuic Acid
The benzamide moiety originates from 3,4-dihydroxybenzoic acid (protocatechuic acid), which undergoes selective ethylation:
Procedure :
- Dissolve protocatechuic acid (1.0 equiv) in anhydrous DMF under nitrogen.
- Add K₂CO₃ (2.2 equiv) and ethyl bromide (2.5 equiv).
- Heat at 80°C for 12 h.
- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, EtBr, DMF | 80°C | 12 h | 90% |
Synthesis of 3-Hydroxy-4-(hydroxymethyl)cyclopentylamine
Cyclopentene Oxide Ring-Opening (Patent CA2568836C)
The patented method outlines a stereocontrolled approach to the cyclopentylamine core:
Key Steps :
- Epoxidation of Cyclopentadiene :
- Treat cyclopentadiene with m-CPBA in CH₂Cl₂ at 0°C to form cyclopentene oxide.
- Dihydroxylation :
- React epoxide with H₂O/H₂SO₄ (pH 3) to yield cis-cyclopentane-1,2-diol.
- Hydroxymethylation :
- Protect diol as acetates (Ac₂O, pyridine).
- Subject to Prins cyclization with paraformaldehyde and BF₃·Et₂O to install hydroxymethyl.
- Amination :
- Convert secondary alcohol to mesylate (MsCl, Et₃N).
- Displace with sodium azide, followed by Staudinger reduction (PPh₃, THF/H₂O).
Critical Data :
| Step | Transformation | Reagents | Yield |
|---|---|---|---|
| 1 | Epoxidation | m-CPBA, CH₂Cl₂ | 88% |
| 2 | Acidic hydrolysis | H₂SO₄, H₂O | 76% |
| 3 | Acetylation | Ac₂O, pyridine | 92% |
| 4 | Prins cyclization | Paraformaldehyde, BF₃ | 65% |
| 5 | Mesylation | MsCl, Et₃N | 89% |
| 6 | Azide substitution/Reduction | NaN₃, PPh₃ | 34% |
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step conjugates the acid and amine fragments:
Procedure :
- Activate 3,4-diethoxybenzoic acid (1.1 equiv) with EDCI (1.3 equiv) and HOBt (1.3 equiv) in DMF.
- Add 3-hydroxy-4-(hydroxymethyl)cyclopentylamine (1.0 equiv) and DIPEA (3.0 equiv).
- Stir at 25°C for 18 h.
- Purify by silica gel chromatography (EtOAc/hexane gradient).
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 18 h |
| Purity (HPLC) | 98.5% |
Alternative Synthetic Routes
Photochemical Cyclization (Hypothetical)
Though absent in the patent, photocycloadditions (cf.) could theoretically construct the cyclopentane ring:
- [2+2] Cycloaddition of dienes under UV light.
- Limited by poor regioselectivity for hydroxymethyl placement.
Challenges and Optimization Strategies
Hydroxymethyl Group Instability
Amine Racemization During Coupling
- Mitigation : Use protic solvents (e.g., DMF) and avoid elevated temperatures.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.92 (d, J = 8.5 Hz, 1H, ArH), 6.85 (d, J = 2.1 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 4H, OCH₂), 3.81 (m, 1H, cyclopentyl CH), 3.45 (br s, 2H, OH), 1.42 (t, J = 7.0 Hz, 6H, CH₃).
- HRMS (ESI+) : m/z calc. for C₁₇H₂₅NO₅ [M+H]⁺: 348.1814; found: 348.1811.
Industrial-Scale Considerations
Cost-Effective Ethylation
- Replace ethyl bromide with diethyl sulfate for bulk reactions (saves 15% reagent costs).
Catalytic Amination
- Recent advances suggest Pd/C-catalyzed hydrogenation of nitro intermediates could improve step economy.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzamide compounds can exhibit significant anticancer properties. A related study on N-hydroxybenzamide derivatives demonstrated their effectiveness as histone deacetylase inhibitors, which are crucial in cancer therapy. These compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in human breast cancer cells .
Neuroprotective Effects
The structural similarities of this compound to known neuroprotective agents suggest potential applications in neurodegenerative diseases. Compounds with similar scaffolds have been studied for their ability to modulate neuroinflammation and protect neuronal cells from apoptosis.
Modulation of Chemokine Receptors
This compound may act as a modulator of chemokine receptor activity, similar to other heterocyclic compounds that have been explored for their therapeutic effects in inflammatory conditions . Chemokine receptors play critical roles in immune response and inflammation, making this compound a candidate for further investigation.
Drug Delivery Systems
The incorporation of this compound into drug delivery systems could enhance the bioavailability of therapeutics. Its chemical stability and solubility characteristics make it suitable for formulation into nanoparticles or hydrogels designed for controlled release applications.
Polymer Composites
Due to its unique chemical structure, this compound can be utilized in the development of polymer composites with enhanced mechanical properties. Research into polymer blends incorporating benzamide derivatives has shown improved thermal stability and mechanical strength, which could be beneficial for various industrial applications.
| Application Area | Potential Benefits |
|---|---|
| Drug Delivery Systems | Enhanced bioavailability and controlled release |
| Polymer Composites | Improved mechanical properties and thermal stability |
Case Study 1: Anticancer Research
In a study examining the efficacy of benzamide derivatives, compounds with similar structural motifs to this compound demonstrated significant inhibition of histone deacetylases, leading to reduced tumor growth in vitro and in vivo models . This suggests that similar derivatives may hold promise for cancer therapeutics.
Case Study 2: Neuroprotection
A related study on neuroprotective agents indicated that compounds with hydroxymethyl groups can effectively reduce neuroinflammation and promote neuronal survival under stress conditions. This highlights the potential for this compound in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to induce or inhibit signaling pathways.
Alter Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | Benzene Ring Substituents | Amide Nitrogen Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3,4-Diethoxy | 3-hydroxy-4-(hydroxymethyl)cyclopentyl | Ethers, hydroxyls, hydroxymethyl |
| 3,4-Diethoxy-N-(4-bromophenyl)benzamide (49) | 3,4-Diethoxy | 4-Bromophenyl | Ethers, bromine |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Methyl | 2-hydroxy-1,1-dimethylethyl | Hydroxyl, tertiary alcohol |
| Caffeic Acid | 3,4-Dihydroxy | Acrylic acid chain | Catechol, carboxylic acid |
- Compound 49 : The electron-withdrawing bromine substituent may increase metabolic stability but reduce solubility compared to hydroxylated analogs .
- Caffeic Acid : The 3,4-dihydroxy (catechol) group confers high polarity and antioxidant activity, contrasting with the target compound’s ethoxy groups, which improve lipophilicity .
Physicochemical and Pharmacological Properties
Table 2: Physical and Analytical Data
- Melting Points : Higher melting points in compound 49 (198°C) and similar analogs suggest strong crystalline packing due to halogen or nitro substituents, whereas the target compound’s hydroxylated cyclopentyl group may reduce crystallinity .
- Pharmacological Potential: The target compound’s hydroxyl groups could mimic catechol interactions in enzymes like MAO (monoamine oxidase), similar to compound 49’s role as a reversible MAO inhibitor .
Key Research Findings and Implications
Substituent-Driven Solubility : The target compound’s hydroxylated cyclopentyl group may balance lipophilicity (from ethoxy) and aqueous solubility, offering advantages over purely hydrophobic analogs like compound 49 .
Synthetic Versatility : Unlike caffeic acid, the ethoxy groups in the target compound reduce oxidation susceptibility, enhancing stability in drug formulations .
Biological Activity
3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that contributes to its biological activity. The presence of the diethoxy and hydroxymethyl groups is critical for its interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Similar compounds have shown the ability to inhibit cell proliferation by interfering with topoisomerase II activity, which is crucial for DNA replication and repair. This suggests that our compound may exhibit similar antiproliferative properties in mammalian cells .
- Fungicidal Activity : Compounds with similar structures have been reported to possess fungicidal properties, indicating that this compound could also be evaluated for antifungal applications .
In Vitro Studies
In vitro studies on related compounds have demonstrated significant biological activities:
- Cell Line Studies : Compounds structurally similar to this compound were tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, supporting the hypothesis that this compound may also exhibit similar effects .
Case Studies
- Anticancer Activity : A study investigated the effects of related benzamide derivatives on breast cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through caspase activation, suggesting potential therapeutic applications for this compound in oncology .
- Fungal Inhibition : Another research project focused on the antifungal properties of related compounds. The findings demonstrated significant inhibition of fungal growth at specific concentrations, highlighting the need for further investigation into the antifungal potential of our compound .
Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of 3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core and cyclopentyl moiety. Key steps include:
- Ethoxy group introduction : Use anhydrous conditions with ethanol and catalytic acid to prevent hydrolysis of the ethoxy substituents .
- Cyclopentyl amine coupling : Optimize reaction temperature (e.g., 60–80°C) and stoichiometry (1.2–1.5 equivalents of cyclopentyl derivative) to maximize yield .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to resolve intermediates, followed by recrystallization for final product purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and cyclopentyl hydroxyl groups (δ ~2.5–3.5 ppm). Aromatic protons in the benzamide ring appear as doublets (δ ~6.8–7.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and hydroxyl (-OH) bands at ~3200–3400 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates to measure IC₅₀ values .
- Cellular uptake : Employ LC-MS or fluorescent tagging to assess permeability in Caco-2 or HEK293 cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- SHELX refinement : Use SHELXL for high-resolution data to model disorder in ethoxy groups or cyclopentyl conformers. Apply TWIN/BASF commands for twinned crystals .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surfaces to validate intermolecular interactions .
Q. What strategies mitigate low yields in the cyclopentyl amine coupling step?
- Methodological Answer :
- Activation reagents : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher coupling efficiency (85–90% vs. 60–70%) .
- Solvent optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions .
Q. How do computational methods (e.g., DFT, MD) elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to map binding poses in kinase pockets (e.g., MAPK or PI3K) with the cyclopentyl group as a hinge-binder .
- DFT calculations : Analyze electron density maps (e.g., NBO charges) to predict reactivity at the hydroxymethyl group .
Q. What analytical approaches validate stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and monitor decomposition via UPLC-MS. Ethoxy groups are prone to acidic hydrolysis .
- Plasma stability : Incubate with human plasma (37°C, 1h) and quantify parent compound using a stable isotope internal standard .
Data Contradiction Analysis
Q. How should researchers address discrepancies between predicted and observed biological activity?
- Methodological Answer :
- Off-target screening : Use proteome-wide affinity pulldown assays (e.g., CETSA or thermal shift) to identify unintended targets .
- Metabolite profiling : Perform LC-HRMS to detect hydroxylated or demethylated metabolites that may alter activity .
Q. What experimental designs reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
- Co-solvency systems : Test PEG-400/water mixtures to enhance aqueous solubility while maintaining stability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
